2-Chloro-3-fluoro Elvitegravir
Description
Properties
Molecular Formula |
C₂₃H₂₃ClFNO₅ |
|---|---|
Molecular Weight |
447.88 |
Synonyms |
6-[(2-Chloro-3-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylic Acid |
Origin of Product |
United States |
Medicinal Chemistry and Synthetic Strategies of Elvitegravir
Synthetic Pathways to the Elvitegravir Quinoline (B57606) Core
The central scaffold of Elvitegravir is a 1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid derivative. nih.gov The synthetic strategies to construct this core involve the sequential assembly of precursors followed by a key cyclization reaction to form the bicyclic quinoline system.
Key Precursors and Building Blocks for 1,4-Dihydroquinolin-4-oxo-3-carboxylic Acid Derivatives
The synthesis of the Elvitegravir quinoline core typically commences from commercially available substituted acetophenones or benzoic acids. researchgate.netnih.gov An established route begins with 2,4-dimethoxyacetophenone, which undergoes selective halogenation at the 5-position. researchgate.net This halo-acetophenone is then condensed with a dialkyl carbonate, in the presence of a strong base, to form the corresponding β-ketoester, a critical benzoylacetate intermediate. researchgate.netgoogle.com
Subsequently, this β-ketoester is treated with an acetal (B89532) of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a benzoyl acrylate (B77674) intermediate. researchgate.netgoogle.com This intermediate is then reacted with the chiral amino alcohol, (S)-valinol, to produce a key enamine precursor. researchgate.netgoogle.com The use of (S)-valinol at this stage is crucial as it introduces the necessary chirality for the final Elvitegravir molecule. nih.gov
Alternative starting materials include 5-bromo-2,4-dimethoxybenzoic acid, which can be converted through several steps into a similar β-ketoester intermediate before proceeding with the formation of the enamine. nih.govgoogle.com
Table 1: Key Precursors and Intermediates in Quinoline Core Synthesis
| Compound Name | Starting Material/Precursor | Role in Synthesis |
|---|---|---|
| 5-Halo-2,4-dimethoxyacetophenone | 2,4-Dimethoxyacetophenone | Initial building block after halogenation. researchgate.net |
| Dialkyl Benzoylacetate | 5-Halo-2,4-dimethoxyacetophenone | β-ketoester intermediate formed by condensation with dialkyl carbonate. researchgate.net |
| Benzoyl Acrylate Intermediate | Dialkyl Benzoylacetate | Formed by reaction with DMF-DMA. researchgate.net |
| (S)-Valinol | Commercially Available | Chiral building block to form the enamine and introduce stereochemistry. researchgate.net |
Formation of the Quinoline Scaffold through Cyclization Reactions
The pivotal step in forming the quinoline ring system is the intramolecular cyclization of the enamine precursor. researchgate.net This reaction is a rare example of a cyclization where a methoxy (B1213986) group serves as the leaving group in an aromatic nucleophilic substitution. researchgate.net
The process is often mediated by a silylating agent, most notably N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net BSA serves a dual purpose: it protects the hydroxyl group of the valinol side chain as a trimethylsilyl (B98337) (TMS) ether and facilitates the cyclization reaction. researchgate.netgoogle.com The reaction is typically carried out under mild conditions and provides the 1,4-dihydroquinolin-4-oxo derivative in high yield after a simple aqueous workup. researchgate.net The use of other protecting groups for the hydroxyl function, such as tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP), has also been explored. google.com Following cyclization, the ester group at the 3-position is hydrolyzed, typically under basic conditions using reagents like potassium hydroxide, to yield the carboxylic acid function of the quinoline core. researchgate.netnih.gov
Introduction of the 2-Chloro-3-fluoro Benzyl (B1604629) Moiety
With the quinoline core constructed, the next critical step is the installation of the 3-chloro-2-fluorobenzyl group at the 6-position of the quinoline ring. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling with 2-fluoro-3-chlorobenzylzinc bromide)
The introduction of the benzyl moiety is accomplished via a palladium-catalyzed cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. researchgate.net The Negishi coupling is a specifically cited method for this transformation in Elvitegravir synthesis. researchgate.net
This reaction involves coupling an organozinc reagent with an organic halide in the presence of a palladium catalyst. nih.gov In this specific synthesis, the quinoline core, which is halogenated (e.g., bromo- or iodo-substituted) at the 6-position, is reacted with 2-fluoro-3-chlorobenzylzinc bromide. researchgate.netgoogle.comgoogle.com The organozinc reagent is prepared from the corresponding 3-chloro-2-fluorobenzyl bromide. google.com The reaction is catalyzed by a palladium(0) complex, which may be generated in situ from precursors like bis(dibenzylideneacetone)palladium(0) or used directly with various phosphine (B1218219) ligands to facilitate the catalytic cycle. google.comnih.gov This method has proven effective for coupling a secondary alkylzinc halide with aryl bromides. nih.gov
Table 2: Components of the Negishi Cross-Coupling Reaction
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 6-Bromo-1,4-dihydroquinolin-4-oxo derivative | Electrophilic partner in the coupling reaction. google.com |
| Organozinc Reagent | 2-fluoro-3-chlorobenzylzinc bromide | Nucleophilic partner, provides the benzyl moiety. researchgate.net |
| Palladium Catalyst | PdCl₂(PPh₃)₂, bis(dibenzylideneacetone)palladium(0) | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. google.com |
Stereoselective Synthesis of Chiral Centers within the Elvitegravir Structure
Elvitegravir is administered as a single enantiomer, specifically the S-enantiomer. nih.govuni.lu The stereochemistry of the molecule is dictated by the chiral center on the N-1 side chain, a (2S)-1-hydroxy-3-methylbutan-2-yl group. nih.gov
The stereoselectivity of the synthesis is achieved through the use of a chiral building block early in the synthetic sequence. nih.gov As mentioned in section 2.1.1, (S)-(+)-valinol is the key chiral precursor that is condensed with the benzoyl acrylate intermediate. researchgate.netgoogle.com This readily available amino alcohol directly installs the required stereocenter. By incorporating the chiral element at this stage, all subsequent transformations proceed on a chiral substrate, ensuring that the final product is formed as the desired single enantiomer. This substrate-controlled approach avoids the need for chiral separation or asymmetric catalysis in later, more complex stages of the synthesis. nih.gov
Optimization and Scalability of Elvitegravir Synthesis
Optimization efforts have focused on several key areas:
Protecting Groups: While the trimethylsilyl (TMS) group is effective for the cyclization step, its stability can be a concern for subsequent steps. google.com Alternative, more robust protecting groups like tert-butyldimethylsilyl (TBDMS) have been investigated to protect the hydroxyl group, allowing it to remain through the coupling reaction before a final deprotection step. google.com
Reaction Conditions: The efficiency of the BSA-mediated cyclization has been optimized by adjusting the molar excess of the silylating agent. Studies have shown that a molar excess of approximately 2.4 equivalents of BSA leads to a cleaner reaction and complete conversion. google.com Similarly, conditions for the Negishi coupling, including the choice of palladium catalyst, ligands, and temperature, have been refined to maximize yield and purity. google.com
Intermediate Purity: Process development has focused on obtaining key intermediates, such as the 6-bromo-quinoline core, in very high purity (e.g., >99% by HPLC), which is crucial for the success of the subsequent coupling reaction and the quality of the final active pharmaceutical ingredient. google.com
One-Pot Procedures: Efforts have been made to streamline the synthesis by combining multiple steps into one-pot procedures, reducing the need for intermediate isolations and purifications, which is advantageous for large-scale production. researchgate.net
These process improvements are critical for making the synthesis of a complex molecule like Elvitegravir more cost-effective and environmentally sustainable, which is a significant consideration for drugs required for long-term therapies. acs.org
Development of Improved Processes for Industrial Production
The industrial synthesis of Elvitegravir has been a subject of significant process development to ensure efficiency, scalability, and purity. A key step in many reported syntheses is the coupling of a halogenated quinolone core with a substituted benzyl group. researchgate.net One of the pivotal reactions employed is the Negishi cross-coupling, which involves reacting an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. rsc.orgorganic-chemistry.org
Evaluation of Reaction Conditions and Catalyst Systems
The efficiency of the key cross-coupling step in the synthesis of Elvitegravir and its analogues is highly dependent on the reaction conditions and the catalyst system employed. For the Negishi coupling, palladium-based catalysts are generally preferred due to their high functional group tolerance and catalytic activity. wikipedia.org
Research and patent literature detail the use of catalysts such as PdCl2(PPh3)2 (dichlorobis(triphenylphosphine)palladium(II)) for this transformation. google.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures, for instance, around 60°C, to ensure a reasonable reaction rate. google.com
For the synthesis of 2-Chloro-3-fluoro Elvitegravir, these conditions would serve as a baseline for process evaluation. However, the electronic properties and steric hindrance of the 2-chloro-3-fluorobenzyl moiety differ from the 3-chloro-2-fluoro isomer. This structural change could influence the kinetics of the oxidative addition and reductive elimination steps in the catalytic cycle. rsc.org Therefore, a thorough evaluation would be required, potentially screening various palladium catalysts, phosphine ligands (e.g., bulky, electron-rich ligands that can stabilize the catalytic species), and adjusting parameters like temperature and reaction time to optimize the synthesis of this specific isomer. bucknell.edu
Structure-Activity Relationships (SAR) of Elvitegravir and Analogues
Importance of the Diketo Acid Pharmacophore for Integrase Chelation
A fundamental feature of Elvitegravir and related HIV-1 integrase strand transfer inhibitors (INSTIs) is the β-diketo acid (DKA) pharmacophore. wikipedia.org This structural motif is crucial for the compound's mechanism of action. The HIV integrase enzyme utilizes two divalent magnesium ions (Mg²⁺) within its catalytic core to perform the DNA strand transfer reaction. nih.govnih.gov
The diketo acid moiety of the inhibitor mimics the phosphate (B84403) backbone of the viral DNA and functions by chelating these two Mg²⁺ ions. nih.govresearchgate.net This coordination effectively sequesters the metal cofactors, preventing them from participating in the catalytic process and thereby inhibiting the integration of viral DNA into the host genome. nih.govmdpi.com This mechanism of action is central to the entire class of inhibitors. Consequently, the diketo acid pharmacophore is an indispensable feature for the biological activity of this compound, just as it is for Elvitegravir itself. nih.gov
Impact of the 2-Chloro-3-fluoro Benzyl Substituent on Integrase Inhibition and Target Binding
The halogenated benzyl group is another critical component of Elvitegravir, responsible for anchoring the inhibitor to the enzyme-DNA complex. nih.gov This moiety fits into a hydrophobic pocket created at the interface of the integrase enzyme and the viral DNA terminus. researchgate.net It establishes key interactions, including π-π stacking with a DNA base (typically a cytosine), which displaces the terminal adenine (B156593) of the viral DNA and blocks the strand transfer step. acs.org
In Elvitegravir, the 3-chloro-2-fluorobenzyl group is specifically optimized for this interaction. The position of the halogens influences the electronic distribution and conformation of the benzyl ring, affecting its binding affinity. nih.gov
Switching to a 2-chloro-3-fluoro substitution pattern, as in the titular compound, would alter the steric and electronic profile of the benzyl ring. This repositioning of the chlorine and fluorine atoms would change the way the ring interacts with the amino acid residues of the integrase and the viral DNA within the binding pocket. Structure-activity relationship studies on related inhibitors have shown that the ortho-substitution on the distal benzyl ring is often beneficial for inhibitory activity. semanticscholar.org The change from a 2-fluoro to a 3-fluoro and a 3-chloro to a 2-chloro position would likely lead to a different binding affinity and orientation, which could either increase or decrease the compound's potency against HIV integrase. Without direct experimental data, the precise effect remains theoretical, but a significant impact on target binding and inhibitory activity is expected.
Modulations at the N-1 and C-7 Positions of the Quinoline Ring
N-1 Position: The substituent at the N-1 position of the quinoline ring in Elvitegravir is a (S)-1-hydroxy-3-methylbutan-2-yl group. This chiral side chain plays a significant role in orienting the molecule within the active site and contributes to its potency. SAR studies have demonstrated that the nature and stereochemistry of this group are vital for optimal activity.
These structural features on the quinoline scaffold are essential for the molecule's function. In this compound, the integrity and specific configuration of the N-1 and C-7 substituents would remain equally important for maintaining the foundational interactions required for potent integrase inhibition.
Physicochemical Properties Influencing Biological Activity within Elvitegravir Analogues
The biological activity of a drug is not solely dependent on its interaction with the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For Elvitegravir analogues, properties such as solubility, lipophilicity (logP), and molecular weight are carefully balanced to ensure adequate bioavailability and cell permeability. nih.gov
Interactive Data Table: Comparison of Physicochemical Properties
| Property | Elvitegravir nih.govcaymanchem.com | This compound (Isomer) |
| Molecular Formula | C₂₃H₂₃ClFNO₅ | C₂₃H₂₃ClFNO₅ |
| Molecular Weight | 447.9 g/mol | 447.9 g/mol |
| Benzyl Substituent | 3-Chloro-2-fluoro | 2-Chloro-3-fluoro |
| LogP (Predicted) | ~3.5 - 4.5 | Similar range expected, minor variations possible |
| Aqueous Solubility | Very low (<0.3 mcg/mL) | Very low, potentially different from Elvitegravir |
| Polar Surface Area | 87.1 Ų | 87.1 Ų |
Preclinical Pharmacological Investigations of Elvitegravir
Molecular Mechanism of Action of Elvitegravir as an Integrase Strand Transfer Inhibitor
Elvitegravir is classified as an integrase strand transfer inhibitor (INSTI), a class of antiretroviral drugs that targets the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. drugbank.compatsnap.com This enzyme is essential for the replication of the virus, as it facilitates the integration of the viral DNA into the host cell's genome. patsnap.comnih.gov By inhibiting this key step, Elvitegravir effectively halts the viral replication cycle. drugbank.compatsnap.com
During the HIV-1 lifecycle, after the virus enters a host cell, its RNA is converted into double-stranded DNA by the reverse transcriptase enzyme. nih.gov This viral DNA is then transported into the cell's nucleus, where the integrase enzyme catalyzes its insertion into the host's genomic DNA. nih.gov This integration is a critical step that results in a permanent infection of the cell and the establishment of a latent viral reservoir. nih.gov Elvitegravir's primary mechanism of action is to block this integration process. drugbank.comnih.gov By inhibiting the integrase enzyme, Elvitegravir prevents the viral DNA from being incorporated into the host genome, thereby blocking the formation of the HIV-1 provirus and stopping the propagation of the infection. drugbank.commedpath.com
The catalytic activity of the HIV-1 integrase enzyme is dependent on the presence of divalent metal ions, specifically magnesium (Mg2+), within its active site. amazonaws.comnih.gov These metal ions are crucial for the chemical reactions that integrase performs. amazonaws.comnih.gov Elvitegravir functions by binding to these essential metal ions. nih.govnih.gov The chemical structure of Elvitegravir contains a specific motif with oxygen atoms that effectively chelate the two Mg2+ ions in the integrase active site. nih.govplos.orgresearchgate.net This chelation inactivates the enzyme, functionally impairing the integrase and preventing it from carrying out its role in viral replication. amazonaws.com
The integration of viral DNA into the host genome is a two-step process catalyzed by the integrase enzyme: 3'-processing and strand transfer. nih.govnih.govnih.gov In the 3'-processing step, integrase removes a few nucleotides from each 3' end of the viral DNA. nih.gov The subsequent and crucial step is strand transfer, where the processed 3' ends of the viral DNA are covalently joined to the host's chromosomal DNA. nih.gov
Elvitegravir is a specific inhibitor of the strand transfer step. drugbank.compatsnap.comamazonaws.comselleckchem.com It binds to the integrase active site after the 3'-processing has occurred, interfering with the subsequent strand transfer reaction. nih.gov By blocking this step, Elvitegravir prevents the permanent insertion of the viral genetic material into the host cell's DNA. selleckchem.comresearchgate.net In vitro assays have shown that Elvitegravir inhibits the synthesis of strand transfer products with a 50% inhibitory concentration (IC50) of 54 nM. selleckchem.comresearchgate.net
In Vitro Antiviral Efficacy Spectrum of Elvitegravir
Elvitegravir demonstrates potent antiviral activity against a broad range of HIV strains in laboratory settings. Its efficacy is typically measured by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication or enzyme activity by 50%.
Elvitegravir shows powerful inhibition of wild-type (non-mutated) HIV-1 and various laboratory-adapted strains, with activity in the subnanomolar to nanomolar range. selleckchem.com This high potency is consistent across different assay types and cell lines. For instance, in cell-free assays targeting the HIV-1 IIIB integrase enzyme, the IC50 value was determined to be 0.7 nM. selleckchem.com The antiviral activity in cell-based assays confirms this potency, with EC50 values as low as 0.21 nM. selleckchem.com
| Assay Type | Target/Cell Line | Virus Strain | Value (nM) | Metric |
|---|---|---|---|---|
| Cell-free | HIV-1 Integrase | HIV-1 IIIB | 0.7 | IC50 |
| Cell-free | Strand Transfer Synthesis | N/A | 54 | IC50 |
| Cell-based | Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 0.3-0.9 | IC50 |
| Cell-based (MAGI) | N/A | HIV-1 IIIB | 0.8 | EC50 |
| Cell-based | Human C8166 cells | HIV-1 LAI | 0.21 | EC50 |
| Cell-based | MT-4 cells | HIV-1 3B | 0.37 | EC50 |
Elvitegravir's antiviral activity extends beyond standard laboratory strains to include a wide range of HIV-1 subtypes, known as clades, as well as HIV-2. selleckchem.com It effectively suppresses the replication of various HIV-1 subtypes and has also been shown to inhibit clinical isolates that are resistant to other classes of antiretroviral drugs. selleckchem.com
Furthermore, Elvitegravir is active against HIV-2. selleckchem.comnih.gov In cell-free assays, Elvitegravir inhibited the integrase from HIV-2 ROD and HIV-2 EHO strains with IC50 values of 1.4 nM and 2.8 nM, respectively. selleckchem.com Studies have confirmed that HIV-2 is susceptible to Elvitegravir, with EC50 values typically falling in the low-nanomolar to picomolar range, demonstrating broad retroviral activity. nih.gov
Synergistic Antiviral Activity in Combination with Other Antiretroviral Drug Classes (e.g., NRTIs, NNRTIs, PIs)
Preclinical in vitro studies have demonstrated that elvitegravir exhibits additive to synergistic antiviral activity when combined with antiretroviral agents from other major drug classes, with no evidence of antagonism. asm.orgnih.govoncohemakey.com Combination therapies are a cornerstone of HIV treatment, enhancing efficacy, reducing toxicity, and preventing the development of drug resistance. researchgate.net
Investigations into three-drug combinations have been particularly revealing. The combination of elvitegravir with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), emtricitabine (FTC) and tenofovir (TFV), showed the strongest synergistic effects among the combinations tested. asm.orgnih.govfda.gov This high level of synergy was also observed when another integrase strand transfer inhibitor (INSTI), raltegravir (B610414), was combined with FTC and TFV. asm.orgnih.govfda.gov
Combinations of elvitegravir with representatives from other classes also proved favorable. Studies pairing elvitegravir with non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors (PIs) consistently showed additive to synergistic anti-HIV-1 activity. fda.gov The combination of elvitegravir, the pharmacokinetic enhancer cobicistat, emtricitabine, and tenofovir alafenamide (TAF) was found to be non-antagonistic in cell culture assays. medpath.com Furthermore, this four-drug combination did not show antagonism with a panel of other approved anti-HIV-1 agents, including other INSTIs, NNRTIs, NRTIs, and PIs. medpath.com
The observed synergy between INSTIs and NRTIs may contribute to the durable clinical efficacy seen in regimens containing these drug classes. asm.org
Molecular Mechanisms of Elvitegravir Resistance
Characterization of Integrase Resistance Mutations Conferring Reduced Susceptibility (e.g., T66A/I, E92G/Q, S147G, Q148R, N155H, Y143H/R, Q148H/K/R)
The development of resistance to elvitegravir is primarily associated with the selection of specific amino acid substitutions in the HIV-1 integrase enzyme. asm.org In vitro selection experiments and analyses from clinical trials have identified primary resistance-associated mutations (RAMs) at several key positions within the integrase catalytic core domain. medpath.comnih.gov
Primary mutations that confer reduced susceptibility to elvitegravir include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H. asm.orgnih.gov The Q148R/K mutations typically cause the most significant reduction in elvitegravir susceptibility, with fold changes exceeding 92. asm.org Other common mutations like N155H and E92Q result in substantial, albeit lower, reductions in susceptibility (26- to 30-fold), while T66I, S147G, and T97A mutations lead to more moderate decreases. asm.orgnih.gov These mutations often negatively impact the enzymatic activity and replication capacity of the virus. nih.gov Consequently, primary mutations may be accompanied by secondary mutations that can enhance the level of resistance or compensate for the loss of viral fitness. nih.gov
The table below summarizes the fold change in elvitegravir susceptibility conferred by common single primary integrase mutations.
| Integrase Mutation | Fold Change in Elvitegravir Susceptibility |
| T66A | 5- to 10-fold |
| T66I | 9.7-fold |
| T66K | 40- to 94-fold |
| E92G | 5- to 10-fold |
| E92Q | 26-fold |
| T97A | 2.4-fold |
| S147G | 4.1-fold |
| Q148H | 5- to 10-fold |
| Q148K | 40- to 94-fold |
| Q148R | >92-fold |
| N155H | 30-fold |
| Data compiled from references asm.orgnih.gov. |
Analysis of Cross-Resistance Profiles with Other Approved Integrase Inhibitors (e.g., Raltegravir, Dolutegravir)
Due to similar binding mechanisms at the active site of the integrase enzyme, there is considerable cross-resistance between the first-generation INSTIs, elvitegravir and raltegravir. nih.gov Key resistance pathways involving mutations at positions Q148, N155, and Y143 confer resistance to both drugs. For instance, the Q148R mutation reduces susceptibility to elvitegravir by over 92-fold and to raltegravir by 15-fold. asm.orgmedpath.com Similarly, the N155H mutation confers significant resistance to both elvitegravir (32-fold) and raltegravir (8-fold). medpath.com
However, some mutations exhibit differential effects. The Y143R mutation, a primary raltegravir RAM, confers only minimal resistance to elvitegravir, suggesting elvitegravir may remain active against viruses with this specific mutation. Conversely, mutations like T66I/A, E92G, T97A, and S147G reduce elvitegravir susceptibility while the virus remains susceptible to raltegravir. nih.gov
Dolutegravir, a second-generation INSTI, generally maintains activity against viruses with resistance mutations to first-generation INSTIs. Single primary elvitegravir RAMs typically retain susceptibility to dolutegravir. nih.gov However, combinations of mutations, particularly those involving the Q148 pathway, can reduce susceptibility to all INSTIs, including dolutegravir. nih.gov For example, the combination of G140S and Q148H mutations has been shown to have a limited impact on dolutegravir's in vitro potency, but the addition of N155H can lead to high-level dolutegravir resistance.
The table below outlines the cross-resistance profiles for common elvitegravir resistance mutations against raltegravir and dolutegravir.
| Integrase Mutation(s) | Elvitegravir Susceptibility | Raltegravir Susceptibility | Dolutegravir Susceptibility |
| T66I/A, E92G, T97A, S147G | Reduced | Susceptible | Susceptible |
| E92Q, N155H | Reduced | Reduced | Susceptible |
| Q148R/H/K | Highly Reduced | Reduced | Susceptible (some impact) |
| Y143R | Minimally Reduced | Reduced | Susceptible |
| Dual Mutations with Q148R | Highly Reduced | Highly Reduced | Reduced |
| Data compiled from references nih.gov. |
Influence of Integrase Mutations on Enzyme-Inhibitor Binding and Dissociation Kinetics
Integrase resistance mutations reduce the susceptibility to elvitegravir by altering the binding and/or dissociation kinetics of the inhibitor from the integrase-DNA complex. These mutations are located near the enzyme's active site and can interfere with the inhibitor's ability to chelate the two essential metal ions required for catalytic activity. nih.gov
Biochemical assays show that mutations which confer resistance also tend to impair the enzyme's fundamental activities, such as 3'-processing and strand transfer, thereby impacting viral fitness. asm.orgnih.gov For example, recombinant integrase enzymes with the Q148R or N155H mutations show significant attenuation in both catalytic functions. asm.org The Q148R mutation, which causes high-level resistance, results in a substantial 11-fold reduction in the sensitivity of the integrase enzyme to inhibition by elvitegravir in strand transfer assays. asm.org
Studies comparing the dissociation rates (residence time) of different INSTIs from the integrase-DNA complex have provided insights into their varying resistance profiles. Dolutegravir exhibits a significantly slower dissociation rate from both wild-type and mutant integrase-DNA complexes compared to elvitegravir and raltegravir. This prolonged binding is thought to contribute to dolutegravir's higher barrier to resistance. Even with mutations like G140S/Q148H, which confer resistance to raltegravir and elvitegravir, dolutegravir maintains prolonged binding. This suggests that for mutations in the signature resistance pathways of first-generation INSTIs to have a significant impact on dolutegravir, an accumulation of multiple mutations may be necessary.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of Elvitegravir (Non-Human Models)
Hepatic Metabolism Pathways (e.g., Cytochrome P450 3A (CYP3A) and UGT1A1/3 Enzymes)
Preclinical and in vitro studies have established that elvitegravir is metabolized primarily through hepatic pathways. The major metabolic route is oxidative metabolism mediated by the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4.
In addition to CYP3A-mediated oxidation, a minor metabolic pathway for elvitegravir involves glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3. Because of its primary dependence on CYP3A for metabolism, co-administration with a potent CYP3A inhibitor, such as ritonavir or cobicistat, is required. This pharmacokinetic enhancement significantly increases the bioavailability and prolongs the elimination half-life of elvitegravir, allowing for a lower, once-daily dose.
Identification of Metabolites and their Preclinical Antiviral Activity
There is no available information detailing the metabolic pathways of 2-Chloro-3-fluoro Elvitegravir or the identification of its metabolites. Furthermore, no studies were found that assess the preclinical antiviral activity of this specific compound or its potential metabolites.
Q & A
Q. What experimental assays are recommended to assess the antiviral efficacy of 2-Chloro-3-fluoro Elvitegravir against HIV-1 non-M subtypes?
To evaluate antiviral activity, use phenotypic susceptibility assays measuring the fold change (FC) in IC50 values relative to a reference strain. For non-M subtypes, include diverse viral strains (e.g., HIV-1 O, P, or recombinant forms) and compare FC values across integrase strand transfer inhibitors (INSTIs) like raltegravir and dolutegravir. Evidence from clinical isolates showed FC >10 for elvitegravir in 15% of non-M strains, suggesting subtype-specific variability in resistance . Ensure assays account for polymorphisms in integrase sequences that may influence drug binding.
Q. How does protein binding in plasma affect the pharmacodynamic activity of this compound?
Elvitegravir derivatives exhibit high plasma protein binding (e.g., 96.7% for elvitegravir), which reduces free drug availability. To assess pharmacodynamic impact, use ultrafiltration or equilibrium dialysis to measure unbound drug fractions. Correlate these with antiviral activity in tissue-specific models (e.g., rectal or vaginal secretions), where protein binding may differ. Studies in macaques showed rectal tissue concentrations of elvitegravir were 5.4-fold higher than plasma, highlighting compartment-specific efficacy .
Q. What mutational pathways are associated with high-level resistance to this compound?
Primary resistance mutations occur in the integrase gene (e.g., T66I, E92Q, G140S, Q148R). Use genotypic sequencing and site-directed mutagenesis to validate these mutations. In HIV-2, three pathways (Q148K, N155H, and G140S/Q148R) confer cross-resistance to raltegravir and elvitegravir. Functional assays (e.g., integrase strand transfer activity) should confirm reduced drug susceptibility .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory data on elvitegravir’s fold change (FC) variability in non-M HIV-1 strains?
Contradictory FC values (e.g., FC >10 in some strains vs. global susceptibility) may arise from integrase polymorphisms or methodological differences. To resolve this:
- Perform deep sequencing to identify low-frequency variants.
- Use molecular dynamics simulations to model integrase-drug interactions and predict resistance.
- Validate findings with longitudinal clinical data from INSTI-treated patients, as phenotypic susceptibility alone may not predict clinical outcomes .
Q. What methodologies are optimal for evaluating this compound’s tissue penetration and local antiviral activity?
- Microdialysis or tissue homogenization to quantify drug concentrations in mucosal tissues (e.g., rectal, vaginal).
- Ex vivo infectivity assays using secretions collected from treated subjects. For example, elvitegravir in rectal secretions inhibited SHIV infection in macaques, with sustained drug levels >10× plasma IC50 .
- Compare tissue-to-plasma ratios across INSTIs to prioritize candidates for pre-exposure prophylaxis (PrEP).
Q. How can researchers assess the immunotoxic effects of this compound on B-cell function?
- In vitro models : Treat human B-cell lines with therapeutic drug concentrations and measure RAG1-mediated DNA cleavage (critical for antibody diversity). Elvitegravir inhibited RAG1 function dose-dependently, unlike raltegravir .
- Murine models : Administer elvitegravir for 8+ weeks and analyze splenic B-cell populations via flow cytometry. Studies showed a 70% reduction in B-cell counts in mice .
- Correlate findings with clinical data on hypogammaglobulinemia in HIV patients on INSTIs.
Q. What strategies are recommended to study drug-drug interactions involving this compound and CYP450 modulators?
- LC-MS/MS-based pharmacokinetic studies to evaluate interactions with CYP3A4 inducers/inhibitors (e.g., cobicistat, rifampin). Elvitegravir is a weak CYP3A4 inducer; co-administration with cobicistat boosts its AUC by 20-fold .
- Hepatocyte coculture systems to assess CYP1A2 and CYP2C19 induction, which may alter metabolism of concomitant drugs .
Methodological Considerations
- Data Integration : Use population pharmacokinetic modeling to compare drug exposure between healthy and HIV-infected subjects .
- Ethical Compliance : Adhere to guidelines for in vivo studies (e.g., IACUC protocols) and disclose conflicts, such as drug provision by manufacturers .
- Multi-Omics Approaches : Combine genomic, proteomic, and metabolomic data to map resistance evolution and immune toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
